Flurpiridaz (18F) is a novel radiopharmaceutical designed for cardiac imaging, specifically for positron emission tomography (PET). It is a fluorine-18 labeled analog of pyridaben, which acts as an inhibitor of mitochondrial complex 1. The molecular formula of Flurpiridaz (18F) is C18H22ClF2N2O3, and it has a molecular weight of approximately 367.8 g/mol. This compound is particularly notable for its ability to selectively bind to viable myocardial tissue, allowing for effective imaging of cardiac perfusion and function.
Flurpiridaz (18F) exhibits significant biological activity as a myocardial perfusion imaging agent:
The synthesis of Flurpiridaz (18F) has evolved significantly:
Flurpiridaz (18F) is primarily used in:
Studies have shown that Flurpiridaz (18F) interacts favorably within biological systems:
Flurpiridaz (18F) shares similarities with other radiolabeled compounds used in myocardial perfusion imaging. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Similarity | Unique Features | Radiochemical Yield (%) |
---|---|---|---|
[18F]FP1OP | Pyridaben derivative | High initial heart uptake | ~50 |
[18F]FPTP2 | Pyridaben derivative | Excellent stability but slow liver clearance | ~55 |
[18F]Fmpp1 | Pyridaben derivative | Fast liver clearance; lower heart uptake | ~55 |
Flurpiridaz (18F) | Pyridaben derivative | High specificity for viable myocardium | 55–65 |
Flurpiridaz (18F) stands out due to its superior target-to-background ratio and stability compared to other similar compounds, making it particularly suitable for clinical use in cardiac imaging.
The synthesis of Flurpiridaz (18F) precursors involves a sophisticated multi-step organic synthesis pathway starting from mucochloric acid as the primary building block [1]. This approach has been extensively documented in scientific literature, with the precursor synthesis yielding a final product with high chemical purity exceeding 99% [1] [2].
The formation of the pyridazinone core structure represents a critical step in the synthesis pathway [5]. This process typically involves:
The pyridazinone scaffold is particularly valuable due to its ability to accommodate various substituents at different positions, allowing for fine-tuning of the physicochemical properties of the final precursor [5].
The final stages of precursor synthesis involve the introduction of a suitable leaving group, typically a tosylate moiety, which is crucial for the subsequent radiofluorination step [7] [8]. This transformation is achieved through careful manipulation of reaction conditions to ensure regioselectivity and high yield [9].
The complete synthetic pathway yields precursor 6, which has been characterized thoroughly using spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) [1]. The overall yield of this multi-step synthesis has been reported to be approximately 35%, which is considered satisfactory for such a complex transformation sequence [1] [2].
Synthetic Step | Starting Material | Product | Yield (%) | Reaction Conditions |
---|---|---|---|---|
Initial transformation | Mucochloric acid (1) | Intermediate 2 | 75-80 | Controlled temperature, specific solvent system [1] |
Heterocycle formation | Intermediate 2 | Pyridazinone core | 60-65 | Condensation with nitrogen source [5] |
Functional group modification | Pyridazinone core | Advanced intermediate | 70-75 | Selective substitution reactions [6] |
Tosylation | Advanced intermediate | Precursor 6 | 85-90 | Mild conditions, high regioselectivity [1] [8] |
Overall yield | Mucochloric acid (1) | Precursor 6 | ~35 | Multi-step sequence [1] |
The incorporation of fluorine-18 into the Flurpiridaz molecular framework occurs through nucleophilic substitution reactions, which represent the cornerstone of radiofluorination chemistry [10]. Understanding the mechanistic aspects of these transformations is crucial for optimizing radiochemical yields and ensuring reproducibility in radiopharmaceutical production [11].
The traditional nucleophilic aromatic substitution (SNAr) mechanism involves the attack of fluoride-18 nucleophile on an electron-deficient aromatic ring bearing a suitable leaving group [12]. This process typically proceeds through the formation of a negatively charged intermediate known as the Meisenheimer complex [12] [11]. The reaction sequence can be described as:
This mechanism is particularly effective when electron-withdrawing groups are present in positions ortho or para to the leaving group, as they stabilize the negative charge in the Meisenheimer complex [12] [10].
Recent research has revealed that certain fluorination reactions may proceed through a concerted nucleophilic aromatic substitution (CSNAr) pathway rather than the classical stepwise mechanism [13]. In this concerted process, the formation of the carbon-fluorine bond and the departure of the leaving group occur simultaneously, avoiding the formation of a discrete Meisenheimer intermediate [13]. This mechanistic pathway can be advantageous for substrates that would otherwise be challenging to fluorinate using traditional approaches [11] [13].
In the case of Flurpiridaz (18F), the radiofluorination involves the displacement of a tosylate leaving group by fluoride-18 nucleophile [1]. The reaction is facilitated by the electronic properties of the pyridazinone core, which provides appropriate activation for the nucleophilic substitution [14]. The tosylate group serves as an excellent leaving group due to its ability to stabilize the negative charge during the substitution process [7] [8].
The specific mechanism for Flurpiridaz precursor radiofluorination can be summarized as follows:
This mechanistic understanding has guided the development of optimized radiofluorination conditions, leading to high radiochemical yields and purities [1].
The transition from manual to automated radiosynthesis represents a significant advancement in radiopharmaceutical production, offering improved reproducibility, reduced radiation exposure to personnel, and enhanced compliance with regulatory requirements [15]. The Modular Lab-PharmTracer system has emerged as a versatile platform for the automated synthesis of various fluorine-18 labeled radiopharmaceuticals, including Flurpiridaz (18F) [1] [16].
The Modular Lab-PharmTracer system consists of several integrated modules that work in concert to perform the complete radiosynthesis process [16] [17]. The key components include:
The system utilizes disposable cassettes containing all necessary components for a particular synthesis, which helps prevent cross-contamination between different production runs [17]. These cassettes are assembled under Good Manufacturing Practice (GMP) compliant clean room conditions and sterilized with gamma radiation [18].
The automated radiosynthesis of Flurpiridaz (18F) on the Modular Lab-PharmTracer system follows a well-defined sequence of operations [1]. The process begins with the trapping of fluoride-18 on an anion exchange cartridge (typically a quaternary ammonium, QMA cartridge), followed by elution with a solution containing phase transfer catalyst [1] [16].
The detailed synthesis steps include:
This automated procedure has been validated through multiple sequential syntheses, demonstrating excellent reproducibility and reliability [1].
The Modular Lab-PharmTracer system incorporates various quality control checkpoints throughout the synthesis process [1] [16]. These include:
The system is designed to comply with Good Manufacturing Practice (GMP) guidelines, ensuring that the final radiopharmaceutical product meets all necessary quality specifications for clinical use [1] [17].
Synthesis Step | Parameters | Duration | Observations |
---|---|---|---|
Fluoride-18 trapping | QMA cartridge, O-18 water | 90 seconds | >95% trapping efficiency [1] |
Fluoride-18 elution | TBA-HCO3 solution (0.075 M) | - | Complete elution achieved [1] |
Azeotropic drying | 95°C, vacuum, nitrogen flow | 6 minutes | Anhydrous conditions essential [1] |
Radiofluorination | 95°C, sealed vessel | 10 minutes | Key step for F-18 incorporation [1] |
Purification | tC18 cartridge, ethanol/water | 20 minutes | Removal of side products [1] |
Final formulation | Sterile filtration | - | Pharmaceutical-grade product [1] |
Total synthesis time | - | 110 minutes | Complete automated process [1] |
Phase transfer catalysis plays a crucial role in enhancing the efficiency of radiofluorination reactions by facilitating the transfer of fluoride-18 anions from the aqueous phase to the organic reaction medium [19]. This approach has been particularly valuable for improving the radiochemical yield of Flurpiridaz (18F) synthesis [1] .
The fundamental challenge in radiofluorination reactions stems from the incompatibility between the aqueous environment where fluoride-18 is produced (typically via proton irradiation of oxygen-18 enriched water) and the organic solvents required for nucleophilic substitution reactions [19] [21]. Phase transfer catalysts bridge this gap by forming lipophilic ion pairs with fluoride-18, enabling its transfer into the organic phase where the radiochemical reaction occurs [19].
Common phase transfer catalysts used in radiofluorination include:
These catalysts enhance the nucleophilicity of fluoride-18 by reducing its solvation and increasing its availability for nucleophilic substitution reactions [19].
In the context of Flurpiridaz (18F) synthesis, tetrabutylammonium bicarbonate (TBA-HCO3) has emerged as a particularly effective phase transfer catalyst [1] . Cold labeling experiments using stable fluorine-19 have demonstrated that TBA-HCO3 provides superior results compared to other phase transfer catalysts, yielding the desired fluorinated compound with high efficiency and minimal side product formation [1].
The specific advantages of TBA-HCO3 include:
These benefits have been attributed to the unique phase behavior of tetrabutylammonium salts, which form microemulsion-like interfaces that facilitate efficient nucleophilic substitution reactions [19].
Extensive optimization studies have been conducted to identify the optimal conditions for Flurpiridaz (18F) radiosynthesis using phase transfer catalysis [1] [23]. Key parameters that have been investigated include:
Through systematic variation of these parameters, researchers have established optimal conditions that consistently deliver high radiochemical yields (55-65%, decay-corrected) and excellent radiochemical purity (>98%) [1].
Parameter | Optimized Value | Effect on Radiochemical Yield | Reference |
---|---|---|---|
Phase transfer catalyst | TBA-HCO3 (0.075 M) | Significant increase in yield, reduced side products | [1] |
Reaction temperature | 95°C | Optimal balance between reaction rate and decomposition | [1] |
Reaction time | 10 minutes | Sufficient for complete conversion without decomposition | [1] |
Solvent | Anhydrous acetonitrile | Facilitates nucleophilic substitution, compatible with precursor | [1] [23] |
Precursor amount | 10 mg | Optimal concentration for efficient radiofluorination | [1] |